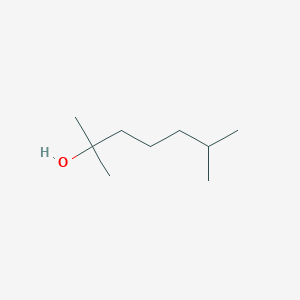

2,6-Dimethyl-2-heptanol

説明

Historical Context and Evolution of Research on Branched-Chain Alcohols

The study of branched-chain alcohols is rooted in early 20th-century research into fermentation processes. A pivotal moment in this field was the work of Felix Ehrlich in 1907, who identified a major pathway for the formation of "fusel alcohols," a common name for alcohols with more than two carbons, during yeast fermentation. researchgate.netresearchgate.net Ehrlich observed a structural similarity between amino acids like leucine (B10760876) and isoleucine and the corresponding fusel alcohols, leading him to propose that these alcohols were derived from the amino acids. asm.org This process, now known as the Ehrlich pathway, involves the transformation of branched-chain amino acids into their corresponding α-keto acids, which are then decarboxylated to aldehydes and subsequently reduced to alcohols. researchgate.netresearchgate.net

This foundational understanding of how microorganisms produce branched-chain alcohols has evolved significantly over the past century. asm.org Contemporary research has delved into the genetic and enzymatic mechanisms controlling these pathways. asm.org Scientists are now able to engineer microorganisms like Ralstonia eutropha and the yeast Saccharomyces cerevisiae to enhance the production of specific branched-chain alcohols for applications such as biofuels. asm.orgnih.gov This evolution from observational biochemistry to targeted metabolic engineering highlights the growing appreciation for the versatility and utility of branched-chain alcohols, including more complex structures like 2,6-Dimethyl-2-heptanol.

Significance of this compound in Organic Synthesis and Applied Chemistry

This compound is a versatile compound in the realms of organic synthesis and applied chemistry. chemimpex.com One of its primary roles is as a chemical intermediate. chemimpex.com A common method for its synthesis involves a Grignard reaction between 6-methyl-5-hepten-2-one (B42903) and a methyl magnesium halide (such as methylmagnesium chloride), followed by catalytic hydrogenation. patsnap.comguidechem.comgoogle.com This process underscores its utility in multi-step chemical manufacturing.

The compound's branched structure and moderate volatility contribute to its use in various industries. chemimpex.com It is particularly valued in the fragrance industry for its delicate, floral scent, often described as reminiscent of freesia. guidechem.com This property allows for its incorporation into a variety of floral perfume compositions. guidechem.comgoogle.com Beyond fragrances, it also serves as a formulating agent in flavors. chemimpex.com

In addition to its olfactory contributions, this compound functions as an effective solvent in some chemical reactions and can act as a stabilizer or emulsifier in coatings, adhesives, and personal care products. chemimpex.com Its compatibility with a wide range of other chemicals makes it a practical choice for integration into diverse formulations. chemimpex.com

Current State of Knowledge and Identified Research Gaps for this compound

Current knowledge about this compound is well-established in terms of its fundamental physical and chemical properties. It is a clear, colorless liquid at room temperature with a characteristic alcohol-like odor. cymitquimica.comguidechem.com Its molecular formula is C9H20O, and it has a molecular weight of approximately 144.26 g/mol . ontosight.ai

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13254-34-7 | ontosight.ai |

| Molecular Formula | C9H20O | ontosight.aiscbt.com |

| Molecular Weight | 144.26 g/mol | ontosight.ai |

| Appearance | Clear, colorless liquid | chemimpex.comguidechem.com |

| Boiling Point | 173-180 °C | ontosight.aichemimpex.com |

| Density | ~0.814-0.832 g/cm³ at 20°C | ontosight.aichemimpex.com |

| Refractive Index | n20/D = 1.424 - 1.428 | chemimpex.com |

The applications of this compound are primarily centered on its use as a fragrance ingredient, a chemical intermediate, and a solvent. ontosight.aichemimpex.com

Applications of this compound

| Application Area | Description | Source(s) |

|---|---|---|

| Fragrances and Flavors | Used for its pleasant floral scent in perfumes and as a component in flavor formulations. | chemimpex.comguidechem.com |

| Chemical Synthesis | Serves as an intermediate in the synthesis of other chemical compounds. | cymitquimica.comontosight.aichemimpex.com |

| Solvent Applications | Acts as a solvent in various chemical reactions, aiding in the solubility of reactants. | chemimpex.com |

| Cosmetic Formulations | Incorporated into cosmetics for its emollient properties. | chemimpex.com |

| Coatings and Adhesives | Can be used as a stabilizer or emulsifier. | chemimpex.com |

Despite this established knowledge base, there are identifiable research gaps. While its use in consumer products is documented, comprehensive public studies on its potential biological activities and environmental impact are less common. ontosight.ai The Research Institute for Fragrance Materials (RIFM) has conducted reviews, often as part of a broader assessment of branched-chain saturated alcohols. nih.gov However, more focused research into the specific interactions of this compound with biological systems could provide a deeper understanding of its profile. ontosight.ai Furthermore, as industrial chemistry moves towards more sustainable practices, exploring greener synthesis routes and fully characterizing its lifecycle and environmental fate remain important areas for future investigation. Global market research reports indicate ongoing commercial interest, suggesting that further research into novel applications and optimization of its production will continue. marketresearchreports.commarketresearch.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDVHRITTGWMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041424 | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Heptanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13254-34-7 | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-2-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/991142090Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis and Derivatization of 2,6 Dimethyl 2 Heptanol

Investigations into Grignard Reaction Pathways for 2,6-Dimethyl-2-heptanol Production

The Grignard reaction is a cornerstone in the synthesis of this compound, providing a robust method for carbon-carbon bond formation. blogspot.com The primary pathway involves the reaction of a ketone with a methyl Grignard reagent, which, after hydrolysis, yields the target alcohol. google.com

Optimization of Grignard Reagent Utilization with 6-Methyl-5-hepten-2-one (B42903) Precursors

A principal method for synthesizing this compound begins with the precursor 6-methyl-5-hepten-2-one. chemicalbook.comguidechem.comodowell.com This ketone reacts with a methyl magnesium halide (RMgX) to form the intermediate unsaturated alcohol, 2,6-dimethyl-5-hepten-2-ol, which is subsequently hydrogenated. google.comguidechem.com The choice of the halide in the methylmagnesium Grignard reagent (CH₃MgX) has a discernible impact on the efficiency of the reaction.

Optimization of this process involves careful control of reaction conditions. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. google.compatsnap.com Temperature is a critical parameter; a common protocol involves the slow, dropwise addition of the ketone to the Grignard reagent solution while maintaining the temperature between 20°C and 60°C over a period of 2 to 5 hours. google.com Following the addition, the mixture is typically stirred for an additional hour at room temperature to ensure the reaction goes to completion. google.com

Research detailed in patent literature demonstrates the effect of different methyl magnesium halides on the conversion rate to the intermediate, 2,6-dimethyl-5-hepten-2-ol.

| Grignard Reagent | Precursor Ketone | Conversion Rate to Intermediate (%) | Reference |

|---|---|---|---|

| Methylmagnesium Chloride (CH₃MgCl) | 6-Methyl-5-hepten-2-one | 95 | google.com |

| Methylmagnesium Bromide (CH₃MgBr) | 6-Methyl-5-hepten-2-one | 97 | google.com |

| Methylmagnesium Iodide (CH₃MgI) | 6-Methyl-5-hepten-2-one | 98 | google.com |

This interactive table summarizes the conversion efficiency of different Grignard reagents in the synthesis of the 2,6-dimethyl-5-hepten-2-ol intermediate.

The data indicates a trend of increasing conversion efficiency from chloride to iodide, suggesting that methylmagnesium iodide provides the highest conversion rate under the specified conditions. google.com This optimization is crucial for maximizing the yield of the subsequent hydrogenation step.

Exploration of Alternative Ketone Reactants: 2-Methyl-6-Heptanone Derivatives in Grignard Syntheses

An alternative synthetic route utilizes 2-methyl-6-heptanone as the starting material for the Grignard reaction. google.compatsnap.com In this pathway, the saturated ketone reacts directly with a methyl Grignard reagent to produce the final product, this compound, in a single step following hydrolysis, bypassing the need for a separate hydrogenation stage.

Furthermore, the use of derivatives of 2-methyl-6-heptanone in Grignard syntheses has been explored to create related tertiary alcohols. For instance, 6-methyl-6-phenyl-2-heptanone can be reacted with a methyl Grignard reagent to synthesize 2,6-dimethyl-6-phenyl-2-heptanol. cdnsciencepub.com This demonstrates the versatility of the Grignard reaction in producing a variety of substituted heptanol (B41253) derivatives by modifying the ketone reactant. This approach allows for the introduction of different functional groups, expanding the range of accessible compounds from a common structural backbone.

Mechanistic Studies of Initiator Effects in Grignard Reagent Formation (e.g., Benzyl (B1604629) Magnesium Halides)

The formation of a Grignard reagent is a critical step that can sometimes be difficult to initiate. google.com This can be due to factors such as the low reactivity of the organic halide or the presence of a passivating oxide layer on the surface of the magnesium metal. google.com The underlying mechanism of Grignard reagent formation involves a single electron transfer (SET) from the magnesium surface to the organic halide. alfa-chemistry.comrsc.org

To overcome initiation challenges, chemical initiators are often employed. A notable example is the use of benzyl magnesium halides, such as benzylmagnesium chloride or benzyl magnesium bromide. google.comgoogle.com One patented method describes adding a small quantity of pre-formed benzyl magnesium bromide along with benzyl bromide to the mixture of magnesium powder and tetrahydrofuran (THF). patsnap.com This mixture rapidly initiates the reaction, after which the primary alkyl halide (e.g., methyl chloride) is introduced to form the desired methyl Grignard reagent. patsnap.com The use of such initiators ensures a smooth and reliable start to the exothermic Grignard reagent formation, which is crucial for both safety and reaction efficiency on a larger scale.

Catalytic Hydrogenation Strategies for this compound Synthesis

Following the Grignard reaction with 6-methyl-5-hepten-2-one, the resulting unsaturated intermediate, 2,6-dimethyl-5-hepten-2-ol, must be hydrogenated to yield the final saturated alcohol. chemicalbook.comguidechem.com This step involves the catalytic reduction of the carbon-carbon double bond.

Comparative Analysis of Catalysts in the Reduction of 2,6-Dimethyl-5-Heptene-2-alcohol (e.g., Palladium Carbon, Platinum Charcoal, Raney's Nickel, Copper Chromium)

The selective hydrogenation of the carbon-carbon double bond in 2,6-dimethyl-5-hepten-2-ol without affecting the hydroxyl group is achieved using heterogeneous catalysts. Several catalysts are effective for this transformation, including palladium on carbon (Pd/C), platinum on charcoal (Pt/C), Raney's nickel, and copper chromium oxides. google.com

A specific example from patent literature details the hydrogenation of 600g of 2,6-dimethyl-5-hepten-2-ol using 50g of a palladium on carbon catalyst. The reaction is conducted at a temperature of 60-80°C under a hydrogen pressure of 2.5 MPa for 3 to 4 hours, resulting in an 88% yield of this compound with a purity of 99.5%. google.com

While all the mentioned catalysts can facilitate the reaction, their activity and selectivity can vary. Palladium and platinum are highly active noble metal catalysts for C=C bond hydrogenation. acs.org Raney's nickel is a cost-effective alternative, though it may require higher temperatures or pressures. Copper-based catalysts, while sometimes used for hydrogenating C=O bonds, can also be employed in C=C bond reduction. researchgate.netoup.com

| Catalyst | Typical Characteristics for C=C Hydrogenation | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | High activity and selectivity for C=C bond reduction under mild conditions. Widely used industrially. | google.comacs.org |

| Platinum on Charcoal (Pt/C) | Very high activity, can sometimes lead to hydrogenolysis (cleavage of C-O bonds) under harsh conditions. Effective for aromatic and olefinic hydrogenation. | google.comacs.org |

| Raney's Nickel | Cost-effective, highly active catalyst. Often requires careful handling due to its pyrophoric nature. | google.com |

| Copper Chromium Oxide | Typically used for hydrogenating esters and carbonyls but can be applied to C=C bonds, often requiring higher temperatures and pressures. | google.com |

This interactive table provides a comparative overview of common catalysts used for the hydrogenation of 2,6-dimethyl-5-hepten-2-ol.

Kinetics and Thermodynamics of Hydrogenation Processes for Unsaturated Precursors

The hydrogenation of a carbon-carbon double bond, as in the conversion of 2,6-dimethyl-5-hepten-2-ol to this compound, is a thermodynamically favorable process. The reaction is exothermic, with the formation of two new carbon-hydrogen single bonds being energetically more favorable than the breaking of the C=C pi bond and a H-H bond.

The kinetics of this heterogeneous catalytic reaction are complex and depend on several factors, including the catalyst type and surface area, hydrogen pressure, reaction temperature, and the solvent used. Generally, the reaction mechanism is described by the Langmuir-Hinshelwood model. In this model, both the unsaturated alcohol and hydrogen adsorb onto the active sites of the catalyst surface. The reaction then occurs between the adsorbed species, followed by the desorption of the product, this compound, from the catalyst surface.

The rate of reaction can be influenced by the concentration of reactants and the partial pressure of hydrogen. Kinetic studies on similar unsaturated compounds show that the reaction order can vary depending on these conditions. researchgate.netescholarship.org For instance, at low concentrations, the reaction rate may be first-order with respect to the unsaturated precursor, while at high concentrations, the catalyst surface can become saturated, making the reaction rate independent of the precursor concentration (zero-order). Similarly, the rate is often dependent on hydrogen pressure. escholarship.orgrsc.org Optimizing these parameters is key to achieving a high reaction rate and throughput in an industrial setting.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethyl 2 Heptanol

Role of 2,6-Dimethyl-2-heptanol as a Solvent in Complex Organic Reactions

The utility of this compound as a solvent in organic synthesis is an area of considerable interest. chemimpex.com Its branched structure and the presence of a hydroxyl group contribute to its effectiveness in various reaction environments. chemimpex.com

The rate and outcome of chemical reactions can be significantly influenced by the solvent. While specific studies detailing the solvent effects of this compound on reaction kinetics and selectivity are not extensively documented in the provided search results, general principles of solvent effects in organic chemistry can be applied. The polarity, proticity, and steric bulk of a solvent like this compound would be expected to play a crucial role in stabilizing or destabilizing transition states, thereby affecting reaction rates. For instance, in reactions proceeding through charged intermediates, a more polar solvent can solvate the charged species, lowering the activation energy and accelerating the reaction.

The selectivity of a reaction, whether it be chemo-, regio-, or stereoselectivity, is also intimately linked to the solvent. A bulky solvent like this compound could sterically hinder certain reaction pathways, leading to higher selectivity for a particular product.

This compound exhibits compatibility with a wide range of chemical species, which is a valuable attribute for a solvent. chemimpex.com Its structure allows it to dissolve both nonpolar and moderately polar compounds. The hydroxyl group can participate in hydrogen bonding, enhancing its ability to solvate protic species. This compatibility makes it a versatile medium for various organic transformations. chemimpex.com

Mechanisms of Chemical Intermediacy and Precursor Role in Advanced Material Synthesis

This compound serves as a key intermediate in the synthesis of a variety of valuable chemicals. ontosight.aichemimpex.com Its structure can be modified through various reactions to produce compounds with specific functionalities.

This alcohol is a precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.com While specific examples of pharmaceuticals or agrochemicals derived directly from this compound are not detailed in the search results, its role as a building block is highlighted. chemimpex.com The synthesis of this compound itself can be achieved through a Grignard reaction between 6-methyl-5-hepten-2-one (B42903) and a methylmagnesium halide, followed by hydrogenation. guidechem.comgoogle.compatsnap.com This synthetic route provides a foundation for creating more complex molecules.

The branched structure of this compound makes it a precursor for certain specialty chemicals. ontosight.ai Dehydration of this compound can lead to the formation of branched alkenes like 2,6-dimethyl-1-heptene (B165590) and 2,6-dimethyl-2-heptene. These branched olefins are important in polymer chemistry, influencing the properties of the resulting polymers. For example, the incorporation of branched monomers can affect the crystallinity, melting point, and mechanical properties of polymers.

Rearrangement Reactions and Structural Isomerization Studies Involving this compound Derivatives

The study of rearrangement and isomerization reactions is fundamental to understanding chemical transformations. In the context of this compound, acid-catalyzed dehydration provides a platform to explore these phenomena.

The dehydration of this compound proceeds through a tertiary carbocation intermediate at the C2 position. This carbocation can then lose a proton from an adjacent carbon to form an alkene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore more stable) alkene will be the major product. In this case, abstraction of a proton from the C3 methylene (B1212753) group would yield the more substituted 2,6-dimethyl-2-heptene. Abstraction from a C1 methyl group would lead to the less substituted 2,6-dimethyl-1-heptene.

The potential for carbocation rearrangements, such as hydride or alkyl shifts, also exists. However, in the case of the 2,6-dimethyl-2-heptyl carbocation, a 1,2-hydride shift from the C3 position would result in a less stable secondary carbocation, making this rearrangement less likely.

Hydrogen Bonding Interactions and Their Influence on Molecular Reactivity in Biological Systems

The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a nonpolar hydrocarbon tail, defines its interactions in biological environments. uzh.ch The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.gov This amphiphilic nature is crucial for its interactions within complex biological systems, such as with proteins or cell membranes. mdpi.com

Hydrogen bonds are highly directional and specific interactions that are fundamental to molecular recognition in biology. acs.org For a molecule like this compound, which is used as a fragrance ingredient, its interaction with olfactory receptors (ORs) is key to its biological function. google.comresearchgate.net Olfactory receptors are G protein-coupled receptors located on the surface of olfactory sensory neurons. google.com The binding of an odorant molecule to a receptor is a complex process governed by the molecule's size, shape, and the nature of its functional groups. researchgate.net

Advanced Analytical Techniques for the Characterization and Research of 2,6 Dimethyl 2 Heptanol

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of 2,6-dimethyl-2-heptanol and for separating its various isomers.

Gas-Liquid Chromatography (GLC) for Quantitative and Qualitative Analysis

Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (GC-FID), is a primary method for assessing the purity of alcohols like this compound. This technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. The retention time, the time it takes for a compound to travel through the column, is a qualitative indicator used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity.

For qualitative identification, the Kovats Retention Index (RI) is a standardized measure. For this compound, a Kovats Retention Index of 1023 has been reported on a semi-standard non-polar column nih.gov. This value helps in comparing results across different systems and laboratories. In the synthesis of related compounds, such as derivatives of 6-methoxy-2,6-dimethyl-heptanol, GC-FID has been employed to confirm the purity of the products, with purities often exceeding 96% asianpubs.org.

Table 1: Gas-Liquid Chromatography Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index | 1023 (semi-standard non-polar column) | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, possessing a stereocenter at the C2 position, it exists as two enantiomers, (R)- and (S)-2,6-dimethyl-2-heptanol. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly important in fields like fragrance chemistry, where different enantiomers can have distinct odors.

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, one would expect to see distinct signals for the different types of protons. The methyl protons at C2 would appear as a singlet, while the methyl protons at C6 would be a doublet due to coupling with the adjacent methine proton. The various methylene (B1212753) (CH₂) groups in the chain would appear as multiplets. The hydroxyl (-OH) proton would appear as a singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, nine distinct signals would be expected. The carbon bearing the hydroxyl group (C2) would be significantly deshielded, appearing at a higher chemical shift (typically 70-80 ppm). The chemical shifts of the other carbons would depend on their local electronic environment. While specific spectra for this compound are not detailed in the provided search results, data for structurally similar compounds, such as 6-methoxy-2,6-dimethyl-heptanol derivatives, show characteristic shifts for the carbon atoms in the heptane (B126788) backbone asianpubs.org.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~1.2 | Singlet | 6H, two methyl groups at C2 |

| ¹H | ~0.9 | Doublet | 6H, two methyl groups at C6 |

| ¹H | 1.3-1.6 | Multiplet | 7H, CH₂ and CH protons |

| ¹H | Variable | Singlet | 1H, OH proton |

| ¹³C | ~71 | Singlet | C2 (carbon attached to -OH) |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion can then fragment in characteristic ways.

For this compound (C₉H₂₀O, molecular weight 144.25 g/mol ), the molecular ion peak at m/z 144 might be observed, although it can be weak for alcohols. nist.gov A common fragmentation for tertiary alcohols is the loss of an alkyl group adjacent to the oxygen-bearing carbon. Another typical fragmentation is the loss of a water molecule (M-18). GC-MS analysis data for this compound shows prominent peaks at m/z values of 59, 69, and 43 nih.gov. The peak at m/z 59 is particularly indicative of a tertiary alcohol, corresponding to the [C(CH₃)₂OH]⁺ fragment formed by cleavage of the C2-C3 bond.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance | Reference |

|---|---|---|---|

| 144 | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) | nist.gov |

| 126 | [C₉H₁₈]⁺• | Loss of H₂O (M-18) | chegg.com |

| 87 | [C₅H₁₁O]⁺ | Cleavage product | chegg.com |

| 69 | [C₅H₉]⁺ | Further fragmentation product | nih.gov |

| 59 | [C₃H₇O]⁺ | [C(CH₃)₂OH]⁺, characteristic of a tertiary alcohol with two methyl groups | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will be dominated by absorptions characteristic of an alcohol and an alkane. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most prominent feature, indicative of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. A strong absorption around 1150 cm⁻¹ would correspond to the C-O stretching vibration. The spectrum will also show strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1365-1465 cm⁻¹. While a spectrum for the specific target molecule is not available, IR data for related compounds like 1-Cyclohexyl-6-methoxy-2,6-dimethylheptan-1-ol show these characteristic alcohol peaks asianpubs.org.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3200–3600 (broad) | O-H stretch | Alcohol (-OH) | asianpubs.org |

| 2850–2960 | C-H stretch | Alkane (C-H) | asianpubs.org |

| ~1150 | C-O stretch | Tertiary Alcohol (C-O) | asianpubs.org |

Hyphenated Techniques in Comprehensive Analysis

Hyphenated techniques represent a powerful class of analytical methods that couple a separation technique with a detection technique online. researchgate.net This approach provides a multi-dimensional analysis, offering both separation of components in a mixture and their subsequent identification. For a volatile compound like this compound, gas chromatography-based hyphenated techniques are exceptionally valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. In the context of this compound, GC-MS is instrumental for both its identification in complex matrices and for quantifying its presence. escholarship.orggoogle.com

The process begins with the introduction of a sample into the gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a specific compound to exit the column, is a characteristic property that aids in its preliminary identification. For this compound, a semi-standard non-polar column can be used, with a reported Kovats retention index of 1023. nih.gov

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound shows a characteristic fragmentation pattern, with prominent peaks that can be used for its unambiguous identification by comparing them to spectral libraries like the NIST Mass Spectrometry Data Center. nih.govpharmacyjournal.info

Key Research Findings from GC-MS Analysis:

Identification in Complex Mixtures: GC-MS has been successfully employed to identify this compound in the complex product mixtures resulting from catalytic lignin (B12514952) depolymerization. escholarship.org

Reaction Monitoring: The technique is crucial for monitoring the progress of chemical reactions, such as the synthesis of this compound via Grignard reaction and subsequent hydrogenation, allowing for the determination of product purity and yield. google.com

Structural Confirmation: GC-MS data, including retention times and mass spectral fragmentation patterns, provides definitive structural confirmation of this compound. google.com

| Parameter | Value | Reference |

| Kovats Retention Index (non-polar column) | 1023 | nih.gov |

| Major Mass Spectral Peaks (m/z) | 59, 69, 43 | nih.gov |

Gas Chromatography-Olfactometry (GC-O) in Sensory Research

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. researchgate.net It is an invaluable tool in flavor and fragrance research for identifying aroma-active compounds in a sample. mdpi.com As the separated compounds elute from the GC column, the effluent is split, with one portion directed to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained sensory panelist can assess the odor. researchgate.netmdpi.com

This technique allows for the direct correlation of a specific chemical compound with its perceived aroma, which is crucial for understanding the sensory properties of substances like this compound, a compound noted for its use in fragrances. nih.govchemimpex.com By using GC-O, researchers can determine the odor threshold of a compound, which is the lowest concentration at which it can be detected by the human nose, and describe its characteristic scent. acs.org

Application of GC-O in Sensory Profiling:

Pharmacological and Biological Activity Research of 2,6 Dimethyl 2 Heptanol

Investigation of Antimicrobial and Antifungal Properties of 2,6-Dimethyl-2-heptanol

The potential of this compound as an antimicrobial and antifungal agent is inferred from the known activities of other long-chain and branched-chain alcohols. These compounds are recognized for their ability to inhibit the growth of various microorganisms.

While specific studies detailing the antibacterial mechanism of this compound are not extensively documented, the general mechanism for short-chain and long-chain alcohols is well-understood and likely applicable. The primary mode of action is believed to be the disruption of the bacterial cell membrane. researchgate.netdtic.mil

The lipophilic nature of the alcohol's carbon chain allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. researchgate.net The consequence of this disruption is a loss of cellular homeostasis, leakage of essential intracellular components such as ions and metabolites, and ultimately, inhibition of bacterial growth or cell death. The antimicrobial potency of alcohols often correlates with their carbon chain length and structure, with branching known to influence activity. dtic.milnih.govresearchgate.net The lipophilic and hydrogen-bonding properties are considered primary factors in the antimicrobial action of these compounds. dtic.mil

Significant antifungal activity has been observed in compounds structurally related to this compound, such as 2-heptanol (B47269) and 6-methyl-2-heptanone. These compounds have demonstrated potent fungicidal effects against critical plant pathogens like Botrytis cinerea and Alternaria solani.

Inhibition of Botrytis cinerea by 2-Heptanol: The volatile compound 2-heptanol has been shown to effectively suppress the mycelial growth of B. cinerea in a dose-dependent manner. nih.govmedchemexpress.com At a concentration of 0.05 µL cm⁻³, it inhibited growth by 18.35%, while complete inhibition (100%) was achieved at a concentration of 0.21 µL cm⁻³. nih.govmedchemexpress.com This demonstrates a potent inhibitory effect on the vegetative growth of the fungus. nih.gov

Inhibition of Alternaria solani by 6-Methyl-2-heptanone: The related ketone, 6-methyl-2-heptanone, is a volatile organic compound (VOC) that also exhibits strong antifungal properties. It has been shown to significantly inhibit the mycelial growth of A. solani, the causative agent of early blight in potato. nih.govfrontiersin.org Treatment with 15 μL of 6-methyl-2-heptanone resulted in a growth suppression of over 78%, with a calculated EC₅₀ (half-maximal effective concentration) value of 10.88 μL. nih.govfrontiersin.org The mechanism involves the induction of severe structural abnormalities in the fungal hyphae. nih.govnih.gov

The fungicidal activity of compounds related to this compound is strongly linked to their ability to compromise fungal cell membrane integrity. This damage leads to cytoplasmic leakage and triggers other detrimental biochemical pathways.

Studies on 2-heptanol show that it significantly impairs the membrane integrity of B. cinerea. nih.govnih.gov This is evidenced by an increase in the leakage of cytoplasmic contents, including nucleic acids and soluble proteins. nih.gov Furthermore, treatment with 2-heptanol leads to a significant elevation in malondialdehyde (MDA) levels, a key indicator of membrane lipid peroxidation. nih.gov This suggests that the compound induces oxidative damage to the cell membrane, contributing to its loss of function. nih.gov

Similarly, 6-methyl-2-heptanone has been found to increase the cell membrane permeability of A. solani. nih.govresearchgate.net This was confirmed by observing the release of adenosine (B11128) triphosphate (ATP) from the fungal cells following exposure to the compound. nih.govresearchgate.net Fluorescence microscopy also revealed membrane damage in treated hyphae. researchgate.net Transcriptomic analysis of B. cinerea treated with 2-heptanol revealed that the compound disrupts the membrane transport system, particularly affecting ABC transporters responsible for extruding toxic compounds. frontiersin.orgresearchgate.net This disruption, combined with an acceleration of amino acid metabolism, leads to the depletion of intracellular nutrients and ultimately, cell death. nih.govnih.govfrontiersin.org

Antioxidant Potential and Cellular Protection Mechanisms

The antioxidant capacity of this compound and its isomers is another area of active research interest. These properties are crucial for protecting cells from oxidative damage.

Direct studies quantifying the free radical scavenging activity of this compound are scarce. However, research on closely related isomers provides evidence of antioxidant potential. For instance, its isomer 2,6-dimethyl-4-heptanol was identified as a major volatile compound in fermented cashew apple juice, a beverage noted for its antioxidant activity. researchgate.net While the study did not isolate the specific contribution of this single compound, its presence in an antioxidant-rich matrix is noteworthy. researchgate.net

The general principle of antioxidant activity involves the donation of a hydrogen atom from the alcohol's hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process mitigates oxidative stress, which is implicated in numerous disease pathologies. Essential oils containing related compounds like 6-methyl-2-heptanol (B49919) have demonstrated good free radical scavenging activity. sciencebiology.org

Research on the related compound 2-heptanol demonstrates that it can modulate the activity of key antioxidative enzymes in host tissues, thereby enhancing their defense mechanisms against pathogens. nih.gov In tomatoes infected with B. cinerea, treatment with 2-heptanol stimulated the activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.govnih.gov These enzymes are critical for detoxifying reactive oxygen species (ROS). nih.gov

The activity of these enzymes was found to be dependent on the concentration of 2-heptanol. Treatment with 0.16 µL cm⁻³ of 2-heptanol resulted in significantly higher CAT and SOD activity compared to the control group over a four-day period. nih.gov POD activity was also significantly elevated at concentrations of both 0.05 and 0.16 µL cm⁻³. nih.gov This enhancement of the host's antioxidant defense system is a crucial indirect mechanism of action for protecting against fungal infections. nih.gov

Exploration of Cytotoxic Effects and Therapeutic Relevance

The investigation of novel compounds for their potential to selectively kill cancer cells is a significant area of pharmaceutical research. The cytotoxic potential of various plant extracts and their constituent phytochemicals is often a starting point for such discoveries.

There are no direct studies in the reviewed literature that specifically evaluate the cytotoxic effects of pure this compound on cancer cell lines or explore its therapeutic relevance. However, research on structurally similar isomers suggests that this class of compounds may warrant further investigation. For instance, an ethanolic leaf extract of Physalis angulata, which was found to contain the isomer 6-methyl-2-heptanol, demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. ui.ac.id Similarly, extracts from Cladanthus mixtus containing other heptanol (B41253) derivatives have shown dose-dependent cytotoxic effects against cancer cells. nih.gov

These findings, while not directly attributable to this compound, indicate that short-chain branched alcohols can possess bioactivity relevant to cancer research. The table below summarizes findings on related compounds.

| Compound/Extract | Isomer of Interest | Cell Line(s) | Observed Effect | Source |

| Physalis angulata leaf extract | 6-methyl-2-heptanol | MCF-7 (Breast Cancer) | Induced cytotoxicity | ui.ac.id |

| Cladanthus mixtus extracts | Heptanol derivatives | Various cancer cells | Dose-dependent cytotoxicity | nih.gov |

Further research is required to determine if this compound exhibits similar cytotoxic properties and to assess any potential therapeutic value.

Pharmacological Modeling for Alcohol Metabolism Studies

The human body metabolizes alcohols primarily in the liver through enzymatic pathways, principally involving alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), which includes cytochrome P450 enzymes. mdpi.com Understanding how different chemical structures are processed by these systems is crucial for toxicology and drug development.

While no studies were found that explicitly use this compound as a model substrate for pharmacological modeling of alcohol metabolism, its chemical nature provides a basis for predicting its metabolic fate. As a branched-chain saturated alcohol, it is expected to be a substrate for hepatic enzymes. nih.gov Toxicological and dermatological reviews of this compound for its use as a fragrance ingredient are predicated on an understanding of its absorption, distribution, metabolism, and excretion. nih.gov

Studies on isomers, such as 2,6-dimethyl-4-heptanol, support the involvement of hepatic metabolism. In repeated-dose toxicity studies in rats, administration of this isomer led to increased liver weights and slight liver hypertrophy, which are classic indicators of the liver's enzymatic response to a foreign compound. egle.state.mi.us This suggests that branched-chain dimethylheptanols are indeed processed by the liver, making them relevant subjects for studies on the metabolism of non-ethanol alcohols. However, specific kinetic data or metabolite identification for this compound are not available in the current literature.

Computational Chemistry and Molecular Modeling of 2,6 Dimethyl 2 Heptanol

Molecular Dynamics (MD) and Monte Carlo Simulations for Conformational Analysis

Conformational analysis is crucial for understanding the physical and chemical properties of a flexible molecule like 2,6-dimethyl-2-heptanol. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational methods used to explore the vast conformational space of molecules. researchgate.net

MD simulations model the atomic motion of a system over time by solving Newton's equations of motion, providing a trajectory of positions and velocities for each atom. researchgate.netacs.org This allows for the analysis of dynamic processes and the statistical sampling of different molecular conformations. For this compound, an MD simulation would reveal the rotational dynamics around its single bonds, leading to various spatial arrangements of its isobutyl and hydroxyl-bearing isopropyl groups.

Monte Carlo simulations, in contrast, use random sampling to generate a collection of molecular conformations. acs.orgmdpi.com The viability of each new conformation is assessed based on its potential energy; lower energy states are preferentially accepted, leading to a Boltzmann-weighted distribution of conformers. This method is particularly effective for overcoming energy barriers and ensuring a broad exploration of the potential energy surface. researchgate.net

While specific, published MD or MC studies focusing exclusively on the conformational analysis of this compound are not prominent, the methodologies are standard. Such simulations would identify the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity, physical properties, and interactions with other molecules, such as biological receptors.

Table 1: Illustrative Conformational Data from a Hypothetical Simulation of this compound

| Dihedral Angle | Description | Representative Angle (degrees) | Relative Energy (kcal/mol) |

| C1-C2-C3-C4 | Rotation around the main chain | 60 (gauche) | +0.9 |

| C1-C2-C3-C4 | Rotation around the main chain | 180 (anti) | 0.0 |

| C3-C4-C5-C6 | Rotation around the main chain | -60 (gauche) | +0.9 |

| H-O-C2-C3 | Orientation of the hydroxyl group | 180 | 0.0 |

This table is a hypothetical representation of data that could be obtained from conformational analysis to illustrate the concept.

Development and Application of Molecular Force Fields (e.g., using Automated Topology Builder)

To perform MD or MC simulations, a molecular force field is required. A force field is a set of mathematical functions and associated parameters used to calculate the potential energy of a system of atoms. nih.gov For novel molecules like this compound, these parameters are not always available in standard force fields like GROMOS, AMBER, or CHARMM.

The Automated Topology Builder (ATB) is a web-based server designed to generate force field parameters and topologies for new molecules, making them compatible with common simulation packages. researchgate.netgithub.io The ATB process combines quantum mechanical (QM) calculations with knowledge-based approaches to derive a complete set of parameters. researchgate.net For a molecule like this compound, a user would submit its structure, and the ATB would:

Analyze Molecular Symmetry: Ensure that chemically equivalent atoms are assigned identical parameters. researchgate.net

Generate Bonded Parameters: Calculate force constants for bond stretching and angle bending, often derived from a QM Hessian calculation.

Determine Torsional Parameters: Define the energy profiles for rotation around chemical bonds.

Assign Non-bonded Parameters: Determine atomic partial charges by fitting to a QM electrostatic potential and assign Lennard-Jones parameters to model van der Waals interactions.

The resulting force field allows for the accurate simulation of this compound in various environments, such as in a pure liquid state, in solution, or interacting with a biological target.

Table 2: Force Field Parameters Generated for this compound

| Parameter Type | Description | Method of Derivation |

| Bond Stretching | k_b (force constant), b_0 (equilibrium distance) | QM Hessian Calculation |

| Angle Bending | k_θ (force constant), θ_0 (equilibrium angle) | QM Hessian Calculation |

| Dihedral Torsions | V_n (potential barrier), γ (phase), n (periodicity) | QM Rotational Scan |

| Partial Charges | q (atomic charge) | Fit to QM Electrostatic Potential |

| Lennard-Jones | σ (size), ε (energy well depth) | Analogy/Knowledge-based, Refined against experimental data |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide fundamental details about a molecule's electronic structure and can be used to predict its reactivity. scienceopen.com Density Functional Theory (DFT) is a widely used quantum method for its balance of accuracy and computational cost.

For this compound, DFT calculations can elucidate reaction mechanisms. A relevant example is its acid-catalyzed dehydration, which can lead to two different alkene isomers. The reaction proceeds through the formation of a relatively stable tertiary carbocation at the C2 position after the hydroxyl group is protonated and leaves as a water molecule. Subsequent abstraction of a proton from an adjacent carbon atom yields the final alkene product.

Zaitsev Product: Abstraction of a proton from the methylene (B1212753) group at C3 results in the more substituted and thermodynamically more stable alkene, 2,6-dimethyl-2-heptene .

Hofmann Product: Abstraction from a methyl group at C1 leads to the less substituted alkene, 2,6-dimethyl-1-heptene (B165590) .

Quantum chemical calculations can model the potential energy surface for this reaction, determining the geometries and energies of the reactant, the carbocation intermediate, the transition states, and the products. This allows for the prediction of activation energies and reaction thermodynamics, explaining why the Zaitsev product is typically favored.

Table 3: Hypothetical DFT-Calculated Relative Energies for the Dehydration of this compound

| Species | Description | Relative Energy (kJ/mol) |

| This compound | Reactant | 0 |

| Tertiary Carbocation + H₂O | Intermediate | +50 |

| Transition State 1 (to Zaitsev) | TS for proton loss from C3 | +65 |

| Transition State 2 (to Hofmann) | TS for proton loss from C1 | +75 |

| 2,6-Dimethyl-2-heptene + H₂O | Zaitsev Product | -15 |

| 2,6-Dimethyl-1-heptene + H₂O | Hofmann Product | -10 |

This table is based on the reaction mechanism described in the literature and illustrates the type of data obtained from quantum chemical calculations.

Cheminformatics Approaches in Structure-Activity Relationship (SAR) and Read-Across Analog Selection

Cheminformatics applies computational methods to solve chemical problems, including the prediction of toxicity and biological activity through Structure-Activity Relationships (SAR). SAR models link a molecule's structural features or physicochemical properties to its activity. ljmu.ac.ukacs.org

For a compound like this compound, where extensive toxicological data may be lacking, a technique called "read-across" is often employed. Read-across is a data-gap filling method that uses data from structurally similar and well-characterized analog substances to predict the properties of a target chemical. acs.orgresearchgate.net The underlying principle is that structurally similar chemicals are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties. acs.org

The selection of appropriate analogs is critical. For example, in assessing the toxicity of a branched secondary alcohol like 3,6-dimethyl-2-heptanol, a compound such as 2,6-dimethyl-4-heptanol might be considered a suitable analog because it is also a secondary alcohol on a branched hydrocarbon chain. acs.orgnih.gov However, critical differences, such as the position of the hydroxyl group, must be carefully evaluated as they can influence reactivity and metabolic pathways. acs.orgnih.gov Clustering large chemical inventories into groups of similar compounds is a key cheminformatics strategy to facilitate the selection of the most appropriate read-across analogs. acs.org

Table 4: Example of Read-Across Analog Selection for this compound

| Analog Candidate | Structural Similarity | Justification for Selection/Exclusion |

| 2-Methyl-2-hexanol | Tertiary alcohol, similar branching at the alcohol carbon. | Good Analog: Shares the key tertiary alcohol functional group, which dictates reactivity (e.g., carbocation formation). Shorter carbon chain is a minor difference. researchgate.net |

| 2,6-Dimethyl-4-heptanol | Same carbon skeleton (C9, dimethylheptane). | Potential Analog (with caution): While structurally similar, it is a secondary alcohol. acs.orgnih.gov This changes its metabolic profile and reactivity compared to the tertiary this compound. |

| Octan-2-ol | C8 secondary alcohol. | Poor Analog: Different carbon number, linear chain, and is a secondary alcohol. Lacks the specific branching pattern. |

| 2,6-Dimethyl-2-heptene | Dehydration product. | Poor Analog for many endpoints: Lacks the hydroxyl group, which is a key functional group for toxicity and metabolism. Possesses a double bond, conferring different reactivity. |

Computational Prediction of Thermochemical Properties and Reaction Energetics

Computational methods are frequently used to estimate the thermochemical properties of compounds, which are essential for process design and safety assessments. Methods like the Joback group contribution method can predict properties such as boiling point, enthalpy of formation, and critical properties from the molecular structure alone. chemeo.com More advanced group-additivity schemes, such as the Benson method, have been refined specifically for aliphatic alcohols to improve the accuracy of predictions for properties like the enthalpy of vaporization and standard enthalpy of formation. researchgate.netacs.org

Quantum chemical calculations, as discussed previously, also provide a route to reaction energetics, yielding data on the heat of reaction and activation barriers for chemical transformations like dehydration or oxidation.

Table 5: Computationally Predicted Thermochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| Standard Gibbs free energy of formation (ΔfG°) | -111.52 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -395.35 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization (ΔvapH°) | 50.62 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion (ΔfusH°) | 12.22 | kJ/mol | Joback Calculated Property chemeo.com |

| Normal Boiling Point (Tboil) | 493.83 | K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2595.13 | kPa | Joback Calculated Property chemeo.com |

| Octanol/Water partition coefficient (logPoct/wat) | 2.584 | Crippen Calculated Property chemeo.com |

Modeling of Olfactory Receptor Interactions and Structure-Odor Relationships

This compound is noted for its pleasant fragrance, described as having fresh lily of the valley and citrus notes, making it useful in the fragrance industry. chemimpex.comgoogle.com Understanding the link between its molecular structure and its perceived odor—a Structure-Odor Relationship (SOR)—is a key area for molecular modeling.

The sense of smell is initiated by the interaction of a volatile molecule with olfactory receptors (ORs), which are G-protein coupled receptors located in the nasal cavity. Computational techniques like molecular docking and molecular dynamics can be used to model how this compound fits into the binding pocket of a specific OR.

While the exact human ORs for this compound are not identified, modeling studies on similar odorants interacting with odorant-binding proteins (OBPs) provide valuable insights. For instance, studies on the binding of 2,6-dimethyl-7-octen-2-ol to porcine OBP revealed the importance of van der Waals interactions within a hydrophobic cavity. researchgate.net Key structural features of this compound that would be analyzed in a modeling study include:

The Hydroxyl Group: Acts as a hydrogen bond donor/acceptor (an "osmophore"), which is a critical interaction point.

Molecular Shape and Size: The branched C9 structure determines how well the molecule fits into the receptor's binding pocket.

Hydrophobicity: The aliphatic backbone ensures favorable hydrophobic interactions within the typically nonpolar binding site of an OR.

By simulating these interactions, researchers can develop hypotheses about which ORs the molecule activates and how specific structural modifications might alter its scent profile, aiding in the design of new fragrance molecules. asianpubs.org

Environmental Behavior and Degradation Studies of 2,6 Dimethyl 2 Heptanol

Biodegradation Pathways and Rates in Environmental Compartments

The biodegradability of a chemical is a critical factor in determining its environmental persistence. For 2,6-dimethyl-2-heptanol, studies indicate that it is not readily biodegradable. According to data submitted under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulations, in a test equivalent to OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test), the compound achieved only 1.2% degradation over 28 days. This low rate of mineralization suggests that the molecule is persistent and does not meet the criteria for being classified as readily biodegradable.

While direct metabolic pathways for this compound are not extensively detailed in the available literature, the degradation of structurally similar compounds can offer insights. For instance, the metabolism of 4-(2,6-dimethyl-2-heptyl)-phenol by Sphingomonas sp. involves hydroxylation of the aromatic ring. The highly branched tertiary alcohol structure of this compound, however, presents steric hindrance that can make it resistant to the initial enzymatic attack that initiates degradation in simpler, linear alcohols.

Hydrolytic Stability under Varying pH Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis at different pH values is crucial for determining its fate in aquatic environments. The registration dossier for 2,6-dimethylheptan-2-ol indicates that data on hydrolysis is a required endpoint for its environmental assessment. europa.eu

As a tertiary alcohol, this compound is expected to be stable to hydrolysis under environmentally relevant pH conditions (typically pH 4-9). The carbon-oxygen bond in tertiary alcohols is generally resistant to cleavage by water unless under strongly acidic conditions, which are not typical of most natural water bodies. Prediction models, such as HYDROWIN, also indicate that rate constants for hydrolysis cannot be estimated for this structure, which often implies that the functional group (in this case, a tertiary alcohol) is not susceptible to abiotic hydrolysis. thegoodscentscompany.com

Environmental Fate Modeling and Distribution Predictions

Environmental fate models use a compound's physicochemical properties to predict its distribution in the environment. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data for this compound, which helps in understanding its likely environmental partitioning. epa.govechemportal.orgdata.gov

Key parameters from EPI Suite™ modeling software predict the compound's behavior. The octanol-water partition coefficient (log K_ow_) is a measure of a chemical's lipophilicity. For this compound, the predicted log K_ow_ is approximately 3.26. This value suggests a moderate tendency to partition from water into organic matter and fatty tissues of organisms. The Henry's Law Constant, which indicates the propensity of a chemical to partition between air and water, is estimated to be 2.19 x 10⁻⁴ atm-m³/mole. This suggests that volatilization from water surfaces can be a significant environmental transport process.

Fugacity modeling, which predicts the environmental compartment where a chemical is most likely to accumulate, suggests that if released into water, a significant fraction of this compound will partition to the atmosphere, with a smaller amount remaining in the water and partitioning to sediment. If released to soil, it is expected to have high mobility, but volatilization is also a key removal process.

Table 1: Predicted Environmental Fate and Transport Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Predicted Value | Method/Source | Environmental Implication |

|---|---|---|---|

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.26 | KOWWIN v1.68 | Moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | 154.4 mg/L | WSKOW v1.42 | Low to moderate solubility in water. |

| Henry's Law Constant | 2.19E-04 atm-m³/mole | HENRYWIN v3.20 | Volatilization from water is an important fate process. |

| Log K_oc_ (Soil Adsorption Coefficient) | 2.234 | KOCWIN v2.00 (Kow method) | Moderate sorption to soil and sediment organic carbon. |

| Atmospheric Oxidation Half-life | 20.9 Hours | AOPWIN v1.92 | Relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals. |

Source: Data derived from EPA's EPI Suite™ predictions.

Comparative Environmental Impact Analysis with Traditional Chemical Solvents

When evaluating the environmental profile of this compound, it is useful to compare it against traditional industrial solvents. Solvents like Toluene, Dichloromethane (DCM), and N,N-Dimethylformamide (DMF) are widely used but have significant environmental and health concerns, including high volatility (contributing to air pollution), toxicity, and persistence.

Compared to these, this compound has a lower vapor pressure than Toluene and DCM, reducing its potential as a volatile organic compound (VOC). However, its primary drawback is its poor biodegradability, which contrasts with some traditional solvents that may degrade more readily, although they might have higher toxicity. In terms of aquatic toxicity, data for analogous branched alcohols suggest that they are harmful to aquatic life, a common trait for many organic solvents. Green chemistry principles encourage the use of solvents with low toxicity and high biodegradability. oup.com While this compound may present a lower inhalation hazard than highly volatile solvents, its persistence in aquatic systems due to poor biodegradability is a significant environmental concern.

Table 2: Comparative Environmental Profile

This table is interactive. You can sort and filter the data.

| Parameter | This compound | Toluene | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

|---|---|---|---|---|

| Biodegradability | Not readily biodegradable | Readily biodegradable | Not readily biodegradable | Readily biodegradable |

| Log K_ow_ | ~3.26 (Predicted) | 2.73 | 1.25 | -0.87 |

| Aquatic Toxicity | Harmful to aquatic life | Toxic to aquatic life | Harmful to aquatic life | Low toxicity |

| Vapor Pressure (at 25°C) | ~0.1 mmHg (Predicted) | 28.4 mmHg | 439 mmHg | 3.7 mmHg |

| Primary Concern | Persistence | VOC, Neurotoxicity | Carcinogenicity, Ozone depletion potential | Reproductive toxicity |

Interaction with Environmental Matrices and Sorption Behavior (e.g., Sediment Partitioning)

The interaction of this compound with environmental matrices like soil and sediment is largely governed by its sorption behavior. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key indicator of this interaction. oup.com A higher K_oc_ value implies a stronger tendency for the chemical to bind to the organic fraction of soil and sediment, reducing its mobility in water.

For this compound, the predicted log K_oc_ value is around 2.23. thegoodscentscompany.com This suggests a moderate potential for sorption. In aquatic environments, this means a portion of the compound would be expected to partition from the water column to the sediment. In soil, this K_oc_ value indicates that the compound will have low to moderate mobility. While it may leach into groundwater to some extent, a significant fraction is likely to be retained in the organic matter of the topsoil, where it may persist due to its low biodegradation rate or be subject to volatilization. The equilibrium partitioning theory suggests that the bioavailable fraction in sediment porewater, which drives toxicity to benthic organisms, is controlled by this sorption process. oup.com

Advanced Research Applications and Future Directions for 2,6 Dimethyl 2 Heptanol

Applications in Advanced Materials and Chemical Engineering

2,6-Dimethyl-2-heptanol, a versatile organic compound, is finding increasing application in the fields of advanced materials and chemical engineering. Its unique branched structure and properties make it a valuable component in various formulations. chemimpex.com

Development of Novel Formulations in Coatings and Adhesives

The branched structure of this compound enhances its solubility and reactivity, making it an excellent additive in coatings and adhesives. chemimpex.com It can act as a stabilizer or emulsifier, improving the performance of these products. chemimpex.com Its compatibility with a wide range of other chemicals allows for its seamless integration into existing formulations. chemimpex.com In the realm of high-solids alkyd coating compositions, monohydric alcohols like 2,6-dimethyl-4-heptanol are used as reactive liquids. These coatings, which can be crosslinked with agents such as aminoplast resins, provide hard, durable, and attractive finishes for various applications. google.com While monohydric alcohols can be used alone, they are often combined with polyhydric alcohols for optimal performance. google.com

Emerging Research in Nuclear Chemical Separations

A significant area of advanced research for 2,6-dimethyl-4-heptanol (diisobutylcarbinol - DIBC) lies in the reprocessing of spent nuclear fuel, a critical step in the nuclear fuel cycle for recovering valuable materials and managing waste. icm.edu.pl

Solvent Extraction Techniques for Actinide Element Recovery (e.g., Protactinium Isolation)

Solvent extraction is a primary technique used to separate and recover actinides and other valuable radionuclides from highly radioactive solutions. icm.edu.plresearchgate.net Aliphatic alcohols, including 2,6-dimethyl-4-heptanol, have shown promise as effective extractants for the selective separation of protactinium (Pa) from other actinides and fission products. bohrium.comresearchgate.net Research has demonstrated that DIBC can be used to recover protactinium from short-cooled spent fuel and high-level waste solutions. bohrium.com The extraction efficiency is influenced by factors such as the acidity of the aqueous solution and the concentration of the extractant. bohrium.comicm.edu.pl For example, in hydrochloric acid (HCl) solutions, the extraction of protactinium is primarily governed by the solution's acidity, whereas in nitric acid (HNO3), the concentration of DIBC plays a more dominant role. icm.edu.plbibliotekanauki.pl These findings are crucial for developing efficient and predictable separation processes for protactinium, a key element in the thorium fuel cycle. bohrium.com

| Parameter | Effect on Protactinium Extraction with DIBC | Reference |

| Acidity (HCl) | Dominant factor | icm.edu.plbibliotekanauki.pl |

| DIBC Concentration (HNO₃) | Strong effect | icm.edu.plbibliotekanauki.pl |

| Thorium Concentration | Enhancement at lower acidities (≤4 M HNO₃) up to 200 g/l | bohrium.com |

Elucidation of Equilibrium Chemical Stoichiometry in Metal Complex Extraction

To optimize and model solvent extraction processes, a thorough understanding of the chemical reactions and the stoichiometry of the extracted metal complexes is essential. icm.edu.placs.org Slope analysis, a common method used in solvent extraction studies, helps to determine the stoichiometric relationship between the extractant and the metal ion. researchgate.net

For the extraction of protactinium with 2,6-dimethyl-4-heptanol (DIBC), slope analysis has indicated a stoichiometric relationship of 2:1 for the alcohol extractant to the protactinium ion. researchgate.net The stoichiometry of the protactinium chloro-complexes formed during extraction is dependent on the hydrogen ion concentration. researchgate.net As the acidity increases, the ratio of chloride to protactinium in the extracted species also increases. researchgate.net In nitrate (B79036) media, the stoichiometric relationship between nitrate and protactinium was found to be 2:1. researchgate.net This detailed understanding of the extraction chemistry allows for the development of mathematical models that can predict the distribution of protactinium under various conditions, thereby reducing the number of experiments needed to identify ideal separation parameters. icm.edu.pl

Table of Stoichiometric Relationships in Protactinium Extraction with DIBC:

| Ion | Stoichiometric Ratio (Ion:Protactinium) | Conditions | Reference |

| DIBC | 2:1 | - | researchgate.net |

| Chloride | 1:2 to 1:6 | Increasing acid concentration | researchgate.net |

| Nitrate | 2:1 | [H+] = 1 and 4 M | researchgate.net |

Perspectives on Biocontrol and Sustainable Agriculture Applications

While direct research on this compound for biocontrol is limited, related compounds like 2-heptanol (B47269) have shown significant potential in sustainable agriculture. 2-Heptanol, a volatile organic compound produced by various organisms, has demonstrated antifungal activity against postharvest pathogens like Botrytis cinerea, which causes gray mold in fruits and vegetables. frontiersin.orgnih.gov Studies have shown that 2-heptanol can inhibit the growth of this fungus both in laboratory settings and on produce like tomatoes, without negatively affecting the quality of the fruit. nih.govresearchgate.net The mechanism of action involves disrupting the fungal cell membrane and interfering with its metabolism. nih.gov

Innovations in Flavor and Fragrance Chemistry Research

Innovations in flavor and fragrance chemistry continually seek to discover and characterize novel compounds with unique sensory profiles. Research into this compound and its derivatives is a part of this ongoing effort, focusing on understanding its olfactory characteristics and leveraging its structure to synthesize new molecules with desirable aromas.

Research into Olfactory Properties and Perception

This compound is a synthetic fragrance ingredient valued for its complex and versatile scent profile. chemimpex.comnih.gov Its aroma is generally characterized as a fresh, floral, and multi-faceted scent. Olfactory research describes it as having a fresh lily of the valley and citrusy, orange-like aromatic character. google.com Other descriptions note a refreshing blend of rose and hardwood, with a citrus accent. fragranceconservatory.com The scent is also described as having fresh, floral (specifically freesia), woody, and citrus notes. thegoodscentscompany.com

In a comparative study, the odor of this compound was described as more aggressive, pungent, and with a herbaceous side when compared to its structural analog, 2,5,6-trimethyl-2-heptanol, which was perceived as sweeter and more reminiscent of bergamot. google.comgoogle.com When used in a freesia-type fragrance composition, replacing 2,5,6-trimethyl-2-heptanol with this compound resulted in a more aldehyde-floral and herbaceous-pungent character, lacking the typical white flower and magnolia notes. google.comgoogle.com

The olfactory properties of this compound are summarized in the table below.

Interactive Table: Olfactory Profile of this compound

| Olfactory Descriptor | Source Description |

| Primary Scent | Floral (Lily of the Valley, Rose, Freesia) |

| Secondary Scent | Citrus, Woody, Herbal, Fresh |

| Detailed Notes | Described as having a fresh lily of the valley fragrance with orange and tangerine aromatic notes. google.com Also characterized as a refreshing mix of roses and hardwood, augmented by a touch of citrus. fragranceconservatory.com It possesses a fresh, dihydrolinalool-like, floral, woody, and herbal character. thegoodscentscompany.com |

| Comparative Notes | Perceived as more aggressive, pungent, and herbaceous compared to 2,5,6-trimethyl-2-heptanol. google.comgoogle.com |

Synthesis of Novel Fragrant Derivatives

The chemical structure of this compound serves as a foundation for the synthesis of novel fragrant molecules. While direct derivatization of this compound is a subject of research, related structures are actively being used to create new fragrance compounds. For instance, 6-methoxy-2,6-dimethyl-heptanol, a structurally similar compound, is an important starting material for synthesizing a series of derivatives with a wide array of scents. researchgate.netasianpubs.orgasianpubs.org